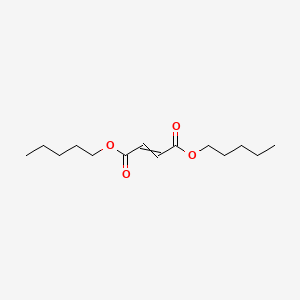
Diamyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamyl maleate, also known as dipentyl maleate, is an organic compound with the molecular formula C14H24O4. It is a diester of maleic acid and is characterized by its clear, colorless, and oily liquid appearance. This compound is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Diamyl maleate can be synthesized through the esterification of maleic anhydride with amyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 65 to 150°C and maintaining a pressure of 1 to 5 bar (100 to 500 kPa) .
Chemical Reactions Analysis
Diamyl maleate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid.
Reduction: Reduction reactions can convert it into maleic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid for esterification and various oxidizing agents for oxidation reactions. The major products formed from these reactions are maleic acid and its derivatives .
Scientific Research Applications
Diamyl maleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a dienophile in Diels-Alder reactions, which are important for synthesizing complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of diamyl maleate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a dienophile, participating in cycloaddition reactions to form cyclic compounds. Its ester groups can undergo hydrolysis to release maleic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Diamyl maleate can be compared with other similar compounds such as:
Dimethyl maleate: Similar in structure but with methyl groups instead of amyl groups. It is used in similar applications but has different physical properties.
Diethyl maleate: Contains ethyl groups and is used in the synthesis of pharmaceuticals and agrochemicals.
Diallyl maleate: Contains allyl groups and is used in the production of resins and adhesives.
This compound is unique due to its longer carbon chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs.
Properties
Molecular Formula |
C14H24O4 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
dipentyl but-2-enedioate |
InChI |
InChI=1S/C14H24O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3 |
InChI Key |
NFCMRHDORQSGIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C=CC(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















